Pyrazolo[1,5-a]pyrimidine-2-methanol
CAS No.:
Cat. No.: VC18147221
Molecular Formula: C7H7N3O
Molecular Weight: 149.15 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H7N3O |
|---|---|
| Molecular Weight | 149.15 g/mol |
| IUPAC Name | pyrazolo[1,5-a]pyrimidin-2-ylmethanol |
| Standard InChI | InChI=1S/C7H7N3O/c11-5-6-4-7-8-2-1-3-10(7)9-6/h1-4,11H,5H2 |
| Standard InChI Key | CHGWXJZMHVEGRT-UHFFFAOYSA-N |
| Canonical SMILES | C1=CN2C(=CC(=N2)CO)N=C1 |
Introduction
Chemical Identity and Structural Characteristics
Pyrazolo[1,5-a]pyrimidine-2-methanol possesses the molecular formula C₇H₇N₃O and a molecular weight of 149.15 g/mol. Its structure comprises a bicyclic system where a pyrimidine ring is fused to a pyrazole ring, with a hydroxymethyl (-CH₂OH) group at position 2 (Figure 1). The planar, aromatic core facilitates π-π stacking interactions, while the polar hydroxymethyl group enhances solubility and hydrogen-bonding capabilities .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Core Scaffold Construction
The pyrazolo[1,5-a]pyrimidine core is typically synthesized via cyclocondensation reactions between 5-aminopyrazoles and 1,3-diketones or β-ketoesters. For example, Khalafy et al. demonstrated that 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles react with 1,3-diketones in acetic acid with H₂SO₄ catalysis to yield 4,7-dihydropyrazolo[1,5-a]pyrimidines . Subsequent oxidation steps restore aromaticity, as observed in the synthesis of related PI3Kδ inhibitors .
Functionalization at C(2)
Physicochemical and Spectral Properties
While direct spectral data for Pyrazolo[1,5-a]pyrimidine-2-methanol are scarce, inferences can be drawn from analogues:
-
IR Spectroscopy: Expected O-H stretch near 3300 cm⁻¹, C=N absorption at ~1600 cm⁻¹, and C-O vibrations at 1100–1250 cm⁻¹ .
-
NMR: In related compounds, the C(2)-CH₂OH proton resonates at δ 4.5–5.0 ppm (¹H), while the pyrimidine C(5) and C(7) carbons appear at δ 150–160 ppm (¹³C) .
| Compound | Target | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| CPL302253 (PI3Kδ inhibitor) | PI3Kδ | 2.8 nM | |
| 5-Indole derivative | PI3Kδ | 12 nM | |
| 2-Difluoromethylbenzimidazole | PI3Kδ | 84 nM |
Material Science Applications
The rigid, conjugated core of pyrazolo[1,5-a]pyrimidines lends itself to optoelectronic materials. Functionalization with electron-donating groups (e.g., -OH) could enhance luminescent properties .
Challenges and Future Directions
-
Synthetic Optimization: Current routes to Pyrazolo[1,5-a]pyrimidine-2-methanol involve unoptimized yields (38–93% in analogous reactions) . Catalytic asymmetric methods remain unexplored.
-
Biological Profiling: No published studies directly assess this derivative’s activity. Priority targets include PI3K isoforms, cyclin-dependent kinases, and inflammatory cytokines.
-
Solubility Enhancement: The hydroxymethyl group may improve aqueous solubility over methyl or aryl analogues, facilitating formulation .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume